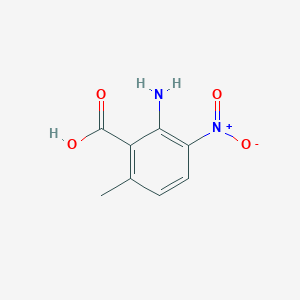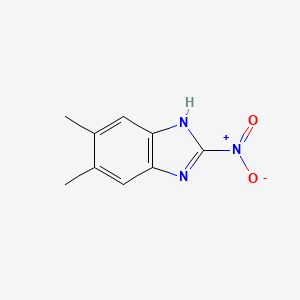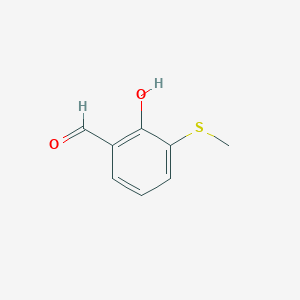
2-Hydroxy-3-(methylthio)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(methylthio)benzaldehyde: is an organic compound with the molecular formula C8H8O2S It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the second position and a methylthio group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(methylthio)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with methylthiolating agents under controlled conditions. For instance, the reaction can be carried out using methylthiol chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-3-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 2-Hydroxy-3-(methylthio)benzoic acid.
Reduction: 2-Hydroxy-3-(methylthio)benzyl alcohol.
Substitution: 2-Acetoxy-3-(methylthio)benzaldehyde.
Applications De Recherche Scientifique
Chemistry: 2-Hydroxy-3-(methylthio)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving aldehydes and thiol groups.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. Its unique structure may allow it to interact with biological targets in novel ways, leading to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of fragrances and flavoring agents due to its aromatic properties .
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-(methylthio)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl and methylthio groups may also participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2-Hydroxybenzaldehyde: Lacks the methylthio group, resulting in different chemical properties and reactivity.
3-Methylthiobenzaldehyde: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
2-Hydroxy-4-(methylthio)benzaldehyde: The position of the methylthio group is different, leading to variations in reactivity and applications.
Uniqueness: 2-Hydroxy-3-(methylthio)benzaldehyde is unique due to the presence of both hydroxyl and methylthio groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Propriétés
Numéro CAS |
67868-82-0 |
|---|---|
Formule moléculaire |
C8H8O2S |
Poids moléculaire |
168.21 g/mol |
Nom IUPAC |
2-hydroxy-3-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H8O2S/c1-11-7-4-2-3-6(5-9)8(7)10/h2-5,10H,1H3 |
Clé InChI |
HYCFWHIAROXTSC-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC(=C1O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Furo[2,3-f]indole](/img/structure/B13962048.png)
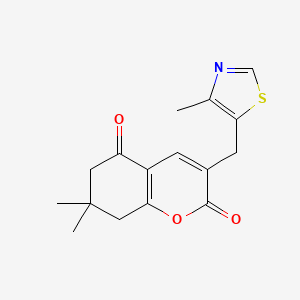
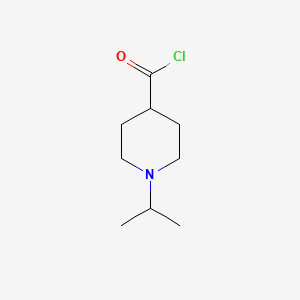

![1,3,5-Triazabicyclo[3.2.2]nonane](/img/structure/B13962080.png)
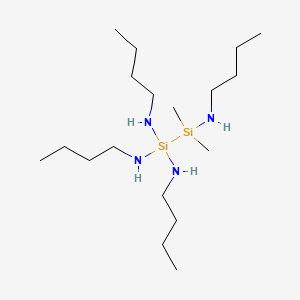
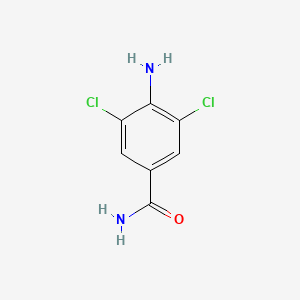

![Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13962094.png)
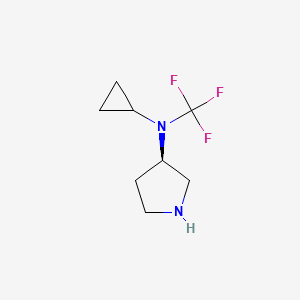

![6-Ethyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13962108.png)
